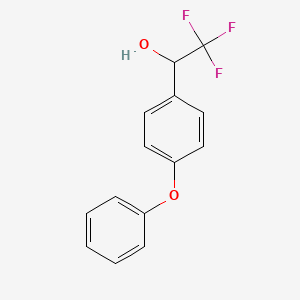

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Description

Properties

CAS No. |

70783-33-4 |

|---|---|

Molecular Formula |

C14H11F3O2 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanol |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13,18H |

InChI Key |

NNULRJTXYWIUCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: 4-Phenoxy-alpha-trifluoromethylbenzyl Alcohol Derivatives

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and highly actionable overview of 4-phenoxy-alpha-trifluoromethylbenzyl alcohol (4-PTBA) derivatives. This guide is designed for researchers and drug development professionals who require a deep understanding of the scaffold’s synthetic accessibility, physicochemical properties, and pharmacological utility.

Executive Summary

The 4-phenoxy-alpha-trifluoromethylbenzyl alcohol (4-PTBA, CAS: 70783-33-4) scaffold represents a highly privileged structural motif in modern medicinal chemistry and agrochemical development[1]. By combining a conformationally flexible diaryl ether (4-phenoxy) with a highly fluorinated, sterically demanding chiral center (alpha-trifluoromethyl alcohol), this scaffold overcomes common pharmacokinetic liabilities associated with standard benzylic alcohols. This guide dissects the structural rationale, synthetic methodologies, and biological applications of 4-PTBA derivatives.

Structural Rationale & Pharmacophore Analysis

From a mechanistic drug-design standpoint, the 4-PTBA scaffold is not merely a sum of its parts; it is a synergistic system designed to maximize target affinity while resisting metabolic degradation.

-

The Alpha-Trifluoromethyl (

) Group : Unlike a simple methyl group, the -

The 4-Phenoxy Moiety : The diaryl ether linkage provides essential conformational flexibility. This allows the distal phenyl ring to adopt optimal dihedral angles to fill deep, lipophilic binding pockets and engage in

stacking with aromatic amino acid residues in the target protein. -

The Benzylic Alcohol : Serves as the critical polar anchor, ensuring the molecule maintains sufficient aqueous solubility and engages in directional hydrogen bonding with the target receptor.

Pharmacophore model illustrating the SAR of the 4-PTBA scaffold.

Physicochemical Properties

To understand the causality behind selecting a

| Property | 4-Phenoxy-alpha-methylbenzyl alcohol | 4-Phenoxy-alpha-trifluoromethylbenzyl alcohol (4-PTBA) | Pharmacological Impact |

| Lipophilicity (logP) | ~3.2 | ~4.1 | Enhanced membrane permeability and CNS penetration. |

| Hydroxyl pKa | ~14.5 | ~11.5 | Stronger H-bond donation; altered target binding kinetics. |

| Metabolic Stability | Low (Prone to rapid oxidation) | High (Steric shielding & electron withdrawal) | Increased half-life ( |

| Steric Volume | 16.8 ų ( | 42.6 ų ( | Improved hydrophobic pocket occupancy and target residence time. |

Synthetic Methodologies & Experimental Protocol

The most robust and scalable method for synthesizing 4-PTBA derivatives is the nucleophilic trifluoromethylation of 4-phenoxybenzaldehyde using the Ruppert-Prakash reagent (

Synthetic pathway for 4-PTBA via nucleophilic trifluoromethylation.

Step-by-Step Experimental Protocol: Synthesis of 4-PTBA

Note: This protocol is designed as a self-validating system. The visual disappearance of the aldehyde on TLC directly correlates with the formation of the highly stable silyl ether intermediate, ensuring the nucleophilic addition step is complete before hydrolysis.

-

System Preparation : Flame-dry a 50 mL round-bottom flask under a continuous argon atmosphere to exclude moisture, which would prematurely quench the

reagent[4]. -

Substrate Solvation : Dissolve 4-phenoxybenzaldehyde (1.0 equiv, 10 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF) to achieve a ~0.4 M concentration.

-

Reagent Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add trifluoromethyltrimethylsilane (

, Ruppert-Prakash reagent, 1.2 equiv, 12 mmol) via a gas-tight syringe[2]. -

Catalytic Initiation : Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 equiv, 0.5 mmol) dropwise. Causality Note: The catalytic fluoride attacks the silicon atom of

, forming the reactive pentacoordinate species necessary for the -

Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot is entirely replaced by the higher-Rf silyl ether intermediate.

-

Deprotection (Hydrolysis) : Once the aldehyde is consumed, add 1.0 M aqueous HCl (2.0 equiv, 20 mL) directly to the reaction flask. Stir vigorously for 1 hour at room temperature to cleave the TMS ether and liberate the free alcohol.

-

Workup & Purification : Extract the biphasic mixture with Ethyl Acetate (

mL). Wash the combined organic layers with saturated aqueous

Applications in Drug Development & Agrochemicals

The 4-PTBA scaffold is heavily utilized across multiple life-science domains due to its unique binding profile:

-

Pharmaceuticals (Metabolic Modulators) : Derivatives utilizing the trifluoromethylbenzyl substitution have been successfully deployed in the design of dual Soluble Epoxide Hydrolase (sEH) / Peroxisome Proliferator-Activated Receptor (PPAR) modulators[5]. The ortho/alpha trifluoromethylbenzyl substitution is critical for maintaining inhibitory activity against sEH while simultaneously preventing the rapid metabolic degradation typically seen in standard N-benzylbenzamides[5].

-

Agrochemicals (Ectoparasiticides) : In agricultural and veterinary chemistry, diaryl ethers combined with fluorinated aliphatic groups are highly prized for their insecticidal properties. The bulky, lipophilic nature of the 4-PTBA core allows it to act as a potent allosteric modulator at invertebrate GABA receptors, effectively bypassing target-site resistance mechanisms associated with legacy cyclodiene insecticides.

References

1.[5] N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry - ACS Publications. URL: 2.[1] CAS 70783-33-4: 4-Phenoxy-α-(trifluoromethyl)benzenemethanol. CymitQuimica. URL: 3.[2] Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3. Benchchem. URL: 4.[4] Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications (RSC Publishing). URL: 5.[3] Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC - NIH. URL:

Sources

- 1. CAS 70783-33-4: 4-Phenoxy-α-(trifluoromethyl)benzenemethan… [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Solubility for 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

An In-Depth Technical Guide on the Solubility of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol in Organic Solvents

This technical guide provides a comprehensive framework for understanding, experimentally determining, and modeling the solubility of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol in various organic solvents. Recognizing the current absence of publicly available experimental solubility data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the necessary protocols and theoretical knowledge to generate and interpret this critical physicochemical property.

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and materials science. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design[1]. The phenoxy group and the benzyl alcohol structure contribute to its overall polarity and potential for hydrogen bonding.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy[2]. For drug development, understanding the solubility in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing suitable dosage forms and delivery systems.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

This guide will provide a predictive assessment of the solubility of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol, a detailed methodology for its experimental determination, and a primer on thermodynamic modeling to interpret the acquired data.

Predicted Solubility Profile of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

While experimental data is not available, a qualitative prediction of the solubility of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol can be made by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics:

-

Polar Characteristics: The hydroxyl group (-OH) of the benzyl alcohol moiety can act as both a hydrogen bond donor and acceptor. The ether linkage in the phenoxy group can act as a hydrogen bond acceptor. The trifluoromethyl group (-CF3) is highly polar.

-

Non-Polar Characteristics: The two phenyl rings (one from the benzyl group and one from the phenoxy group) are hydrophobic.

Based on these features, the following solubility behavior can be anticipated:

-

Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are likely to be effective at solvating the molecule. They can engage in dipole-dipole interactions with the polar groups of the solute.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be reasonably good solvents. They can form hydrogen bonds with the hydroxyl group and the ether oxygen. However, the large non-polar surface area of the molecule may limit its solubility compared to smaller, more polar solutes.

-

Limited Solubility in Non-Polar Solvents: Solvents like hexane and cyclohexane are expected to be poor solvents. While the aromatic rings can interact via van der Waals forces, the overall polarity of the molecule will likely hinder its dissolution in non-polar media.

-

Moderate to Good Solubility in Aromatic Solvents: Solvents like toluene and benzene may exhibit moderate to good solvating power due to favorable π-π stacking interactions with the aromatic rings of the solute.

Table 1: Predicted Qualitative Solubility of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good | Favorable dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding with the hydroxyl and ether groups, counteracted by the large hydrophobic regions. |

| Non-Polar | Hexane, Cyclohexane | Poor | Insufficient interactions to overcome the solute-solute forces in the solid state. |

| Aromatic | Toluene, Benzene | Moderate to Good | Potential for π-π stacking interactions. |

Note: This table is predictive and intended for guidance. Experimental verification is essential.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound[3]. It involves equilibrating an excess of the solid compound with a solvent at a constant temperature until the solution is saturated.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol to a clear glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or a shaking water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established. A typical duration is 24 to 72 hours. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

For a more complete separation, centrifuge the vials at a high speed (e.g., 5,000-10,000 rpm) for a specified duration (e.g., 15-30 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) into a pre-weighed volumetric flask. The first portion of the filtrate should be discarded to saturate the filter membrane and prevent adsorption losses.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol.

-

Prepare a series of calibration standards of the compound in the same solvent used for dilution.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then back-calculate the solubility in the original undiluted supernatant, accounting for the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating and predicting solubility data, reducing the need for extensive experimentation.

The Jouyban-Acree Model: Solubility in Solvent Mixtures

In many pharmaceutical applications, mixed solvent systems are used to enhance solubility. The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of a solute in binary solvent mixtures[4][5]. The model is expressed as:

ln xm,T = f1 ln x1,T + f2 ln x2,T + f1f2 Σ2i=0Ji(f1 - f2)i / T

where:

-

xm,T is the mole fraction solubility of the solute in the solvent mixture at temperature T.

-

x1,T and x2,T are the mole fraction solubilities in the neat solvents 1 and 2 at temperature T.

-

f1 and f2 are the mole fractions of solvents 1 and 2 in the absence of the solute.

-

Ji are the model constants, which are determined by fitting the model to experimental data.

The Jouyban-Acree model can be used to predict solubility in solvent mixtures at various compositions and temperatures with a limited number of experimental data points[6][7].

The van't Hoff Equation: Temperature Dependence of Solubility

The solubility of a compound is dependent on temperature. The van't Hoff equation describes this relationship and allows for the determination of the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution[8]. The integrated form of the van't Hoff equation is:

ln x = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

-

x is the mole fraction solubility.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

By measuring the solubility at several temperatures and plotting ln x versus 1/T (a van't Hoff plot), a linear relationship is often observed[9]. The slope of the line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R.

-

A positive ΔH°sol (negative slope) indicates that the dissolution process is endothermic, and solubility increases with increasing temperature.

-

A negative ΔH°sol (positive slope) indicates an exothermic dissolution process, where solubility decreases with increasing temperature.

Caption: A representative van't Hoff plot for an endothermic dissolution.

Data Presentation

The experimentally determined solubility data should be meticulously recorded.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Toluene | 25 | |||

| ... | ... | |||

| Methanol | 37 | |||

| Ethanol | 37 | |||

| Acetone | 37 | |||

| Toluene | 37 |

Conclusion

While quantitative solubility data for 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol is not yet present in the public domain, this technical guide provides a robust framework for its determination and interpretation. The structural features of the molecule suggest a favorable solubility profile in polar aprotic and aromatic solvents. The shake-flask method, as detailed herein, offers a reliable means of obtaining accurate thermodynamic solubility data. Furthermore, the application of the Jouyban-Acree and van't Hoff models can extend the utility of the experimental data, enabling the prediction of solubility in mixed solvents and the elucidation of the thermodynamic driving forces of dissolution. For researchers in pharmaceutical development and related fields, a thorough understanding and experimental characterization of the solubility of this compound are indispensable for its successful application.

References

- Jouyban, A., & Acree, W. E. (2006). Solubility prediction in non-aqueous binary solvents using a combination of Jouyban-Acree and Abraham models. Fluid Phase Equilibria, 249(1-2), 24.

-

ResearchGate. (n.d.). van't Hoff plot showing the temperature dependence of solubility at different pressures. ResearchGate. [Link]

-

ACS Publications. (2024, September 11). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Publications. [Link]

-

Loughborough University Research Repository. (2025, March 27). Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. Loughborough University. [Link]

-

UNT Digital Library. (2026, February 26). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. University of North Texas. [Link]

-

PMC. (2022, March 20). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. National Center for Biotechnology Information. [Link]

-

Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Scribd. [Link]

-

eCFR. (2012, August 3). 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. Electronic Code of Federal Regulations. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]

-

J-Stage. (n.d.). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. J-Stage. [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. Wikipedia. [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. National Institute of Standards and Technology. [Link]

-

ResearchGate. (n.d.). Solubility of benzyl alcohol in supercritical carbon dioxide, comparison of literature data and thermodynamic modelling. ResearchGate. [Link]

-

ChemBK. (2024, April 9). à-methyl-4-(trifluoromethyl)benzyl alcohol. ChemBK. [Link]

-

Organic Syntheses. (n.d.). Notes. Organic Syntheses. [Link]

-

ACS Publications. (2015, July 21). Experimental and Computational Thermodynamic Properties of (Benzyl Alcohol + Alkanols) Mixtures. ACS Publications. [Link]

-

PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

PMC. (2019, November 14). Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, January 15). 9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. Chemistry LibreTexts. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Cheméo. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). Cheméo. [Link]

-

Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Thermo Fisher Scientific. [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Wikipedia. [Link]

-

PMC. (n.d.). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. National Center for Biotechnology Information. [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - UNT Digital Library [digital.library.unt.edu]

- 6. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Modulating Lipophilicity and Pharmacokinetics: The Role of the Trifluoromethyl Group in Phenoxy Benzyl Alcohol Scaffolds

Executive Summary

The optimization of lipophilicity is a cornerstone of rational drug design and agrochemical development. The phenoxy benzyl alcohol scaffold—a ubiquitous structural motif found in pyrethroid insecticides and various pharmaceutical agents—presents a highly tunable framework for physicochemical modulation[1]. Among the most impactful modifications is the incorporation of the trifluoromethyl (-CF3) group. Known for its profound electron-withdrawing capacity and unique steric profile, the -CF3 group drastically alters the lipophilicity (LogP/LogD) of the parent scaffold[2]. This technical guide explores the thermodynamic causality, quantitative effects, and experimental validation of -CF3-mediated lipophilicity enhancement in phenoxy benzyl alcohol derivatives.

Thermodynamic and Electronic Causality of -CF3 Lipophilicity

The addition of a -CF3 group to an aromatic system like the phenoxy ring introduces an exceptionally strong C-F bond (485.3 kJ/mol)[2]. Unlike standard hydrocarbon substituents, fluorine atoms possess low polarizability and high electronegativity, fundamentally altering the molecule's interaction with its solvent environment.

The Entropic Driving Force

The primary driver of -CF3 induced lipophilicity is thermodynamic. The -CF3 group creates a dense, hydrophobic volume. In aqueous media, water molecules are forced to form a highly ordered, clathrate-like solvation shell around the -CF3 moiety to maintain hydrogen bonding networks. Partitioning of the -CF3-phenoxy benzyl alcohol into a lipid phase (e.g., a cell membrane or an octanol assay) disrupts this shell, resulting in a massive release of structured water[3]. This favorable increase in entropy (

Inductive Effects on the Alcohol Motif

While the primary effect is hydrophobic, the strong electron-withdrawing nature of the -CF3 group exerts an inductive pull across the ether linkage and the benzyl system[4]. Although the benzyl alcohol hydroxyl group is insulated by a methylene carbon, the -CF3 group subtly reduces the electron density of the oxygen. This marginally lowers its pKa and alters its hydrogen-bonding profile, which can be critical for fine-tuning target binding affinity without introducing the metabolic liabilities typically associated with highly reactive hydroxyls[5].

Mechanistic logic linking -CF3 substitution to improved pharmacokinetic outcomes.

Quantitative Impact on Physicochemical Properties

The Hansch lipophilicity constant (

Table 1: Comparative Physicochemical Impact of Substituents on Phenoxy Benzyl Alcohol

| Compound Scaffold | Substituent (R) | Hansch | Estimated cLogP | Metabolic Stability ( | Lipophilic Ligand Efficiency (LLE) |

| Phenoxy Benzyl Alcohol | -H | 0.00 | ~2.50 | Low (Rapid CYP oxidation) | Baseline |

| 4-Methyl-Phenoxy Benzyl Alcohol | -CH3 | +0.52 | ~3.02 | Moderate | Variable |

| 4-Trifluoromethyl-Phenoxy Benzyl Alcohol | -CF3 | +0.88 | ~3.38 | High (Steric shielding) | Optimized (if target affinity scales) |

Note: The addition of -CF3 predictably shifts the cLogP by nearly a full log unit, necessitating a concurrent 10-fold increase in target potency to maintain a stable LLE[6][7].

Experimental Methodology: Self-Validating Protocol for LogP Determination

To accurately measure the lipophilicity of highly hydrophobic -CF3 phenoxy benzyl alcohols, standard computational models often fall short. A rigorous, self-validating shake-flask method coupled with LC-MS/MS is required. The protocol below incorporates a strict mass-balance check to ensure data integrity, ruling out artifacts like glass adsorption or aqueous precipitation.

Protocol: Mass-Balance Validated Shake-Flask Method

Step 1: Phase Saturation

-

Action: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

-

Causality: Utilizing pre-saturated phases prevents volume shifts during the actual assay, which would otherwise skew concentration calculations.

Step 2: Analyte Preparation

-

Action: Dissolve the -CF3 phenoxy benzyl alcohol derivative directly into the saturated octanol phase to a concentration of 100

M. -

Causality: Spiking the analyte into the lipid phase (rather than the aqueous phase) prevents the immediate precipitation and micelle formation that frequently occurs when highly lipophilic fluorinated compounds are introduced to water.

Step 3: Equilibration

-

Action: Combine 1 mL of the spiked octanol with 1 mL of the aqueous buffer in a silanized glass vial. Shake at 25°C for 4 hours, then centrifuge at 3000 x g for 15 minutes.

-

Causality: Silanization neutralizes the active silanol groups on the glass surface, preventing the lipophilic -CF3 compound from adsorbing to the walls—a primary cause of false-low aqueous concentration readings. Centrifugation resolves micro-emulsions that would otherwise contaminate the phase boundaries.

Step 4: Quantification & Self-Validation (Mass Balance)

-

Action: Extract aliquots from both phases. Dilute the octanol phase 1:100 in methanol. Analyze both phases via LC-MS/MS. Calculate the total mass recovered:

. -

Causality (The Validation Gate): If the recovered mass is < 95% of the initial input, the assay is flagged as invalid (indicating unmitigated precipitation, adsorption, or degradation). If

95% , the system is validated, and the true LogP is calculated as

Self-validating experimental workflow for determining LogP via mass-balance.

Pharmacokinetic and Biological Implications

The strategic placement of a -CF3 group on the phenoxy benzyl alcohol scaffold yields cascading benefits for in vivo performance:

-

Enhanced Membrane Permeability: The elevated LogP facilitates rapid passive diffusion across phospholipid bilayers. This is critically important for compounds requiring central nervous system (CNS) penetration or, in the case of agrochemicals like cyhalothrin derivatives, crossing the lipophilic insect cuticle[1][2].

-

Metabolic Shielding: Hydroxyl groups and unsubstituted aromatic rings are notorious "soft spots" for Cytochrome P450 (CYP) oxidation and Phase II glucuronidation[5]. The bulky, electron-withdrawing -CF3 group sterically shields adjacent C-H bonds and deactivates the aromatic ring toward electrophilic attack by CYP450 active site heme-oxygen species. This effectively reduces intrinsic clearance (

) and prolongs the compound's biological half-life[4][7].

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry (PDF) ResearchGate URL:[Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI URL:[Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations Journal of Chemical Information and Modeling (ACS) URL:[Link]

-

Optimizing Ligand Efficiency of Selective Androgen Receptor Modulators (SARMs) PMC / NIH URL:[Link]

-

Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Cyhalothrin | CID 5281873 PubChem - NIH URL: [Link]

Sources

- 1. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimizing Ligand Efficiency of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Chemical Identification, Structural Causality, and Synthesis of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Executive Summary

In modern drug discovery and agrochemical development, the strategic fluorination of molecular scaffolds is a proven technique to enhance metabolic stability and target binding affinity. 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl alcohol (CAS: 70783-33-4) is a highly specialized fluorinated building block that exemplifies this approach. The incorporation of a trifluoromethyl (-CF3) group alongside a bulky phenoxy ether imparts unique lipophilic properties to the molecule, making it a valuable candidate for various applications in pharmaceutical research[1]. This whitepaper details its core chemical identifiers, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol designed for high-yield laboratory execution.

Chemical Identifiers and Quantitative Data

Establishing precise chemical identifiers is the foundational step in any rigorous drug development workflow. Systematically named 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol, this compound features a chiral center at the alpha-carbon, meaning it exists as a pair of enantiomers unless stereoselectively synthesized. It is widely cataloged by chemical suppliers for advanced research applications[2].

Table 1: Core Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol |

| CAS Registry Number | 70783-33-4 |

| Molecular Formula | C14H11F3O2 |

| Molecular Weight | 268.23 g/mol |

| SMILES String | OC(C(F)(F)F)c1ccc(Oc2ccccc2)cc1 |

| Key Structural Moieties | Diaryl ether, secondary alcohol, trifluoromethyl group |

(Quantitative data sourced and verified via [3])

Structural Causality in Drug Design

As a Senior Application Scientist, I emphasize that every functional group in a molecular scaffold must serve a distinct pharmacokinetic or pharmacodynamic purpose. The complex structure of CAS 70783-33-4 is engineered for specific biological interactions[4]:

-

The Trifluoromethyl (-CF3) Group: The -CF3 group is highly electron-withdrawing and exceptionally lipophilic. By replacing a standard methyl or proton with a -CF3 group, researchers decrease the basicity of adjacent functional groups (like the alpha-hydroxyl) and sterically shield the alpha-carbon from cytochrome P450-mediated metabolic oxidation. As noted by , this specific modification significantly alters the compound's electronic properties and enhances its overall stability compared to non-fluorinated analogs[1].

-

The Phenoxy Moiety: The -O-Ph linkage provides a flexible hinge that allows the distal phenyl ring to adapt to hydrophobic binding pockets in target proteins. The ether oxygen also acts as a weak hydrogen bond acceptor, enhancing biological activity and target interaction[4].

-

The Alpha-Hydroxyl (-OH): This serves as a critical synthetic handle. It exhibits potential reactivity that allows for further functionalization, such as conversion to a leaving group for nucleophilic substitution or oxidation to a ketone[4].

Synthetic Methodology: Nucleophilic Trifluoromethylation

The most robust and self-validating method to synthesize CAS 70783-33-4 is the nucleophilic trifluoromethylation of 4-phenoxybenzaldehyde using the Ruppert-Prakash reagent (Trifluoromethyltrimethylsilane, TMSCF3).

Step-by-Step Protocol

-

Reagent Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with argon. Dissolve 4-phenoxybenzaldehyde (1.0 eq) and TMSCF3 (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are critical because TMSCF3 degrades rapidly in the presence of moisture, prematurely quenching the active CF3 anion.

-

-

Catalytic Initiation: Cool the reaction mixture to 0 °C. Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) dropwise.

-

Causality: TBAF acts as an initiator by attacking the sterically accessible silicon atom of TMSCF3. The formation of a strong Si-F bond (bond dissociation energy ~582 kJ/mol) provides the thermodynamic driving force to release the highly reactive trifluoromethyl anion equivalent, which rapidly attacks the electrophilic carbonyl carbon.

-

-

Propagation and Ether Formation: The resulting alkoxide intermediate immediately traps the TMS group from another molecule of TMSCF3, forming a stable silyl ether and propagating the catalytic cycle.

-

Acidic Hydrolysis (Deprotection): After complete consumption of the starting material—validated via Thin Layer Chromatography (TLC) by monitoring the disappearance of the aldehyde spot—add 1M HCl (aq) and stir at room temperature for 2 hours.

-

Causality: The O-TMS bond is robust under basic conditions but highly labile under aqueous acidic conditions. Protonation of the oxygen makes it an excellent leaving group, liberating the free secondary alcohol.

-

-

Isolation: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Mechanistic Pathway Visualization

The following logical flow diagram maps the mechanistic stages of the synthesis, highlighting the critical intermediates and the self-propagating nature of the reaction.

Caption: Nucleophilic trifluoromethylation of 4-phenoxybenzaldehyde.

Analytical Characterization Protocol

To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed to confirm structural integrity:

-

19F NMR Spectroscopy: Run the purified sample in CDCl3. The trifluoromethyl group will appear as a distinct signal. Because the adjacent alpha-carbon is chiral and bears a proton, coupling may occur, but a definitive chemical shift between -76 to -80 ppm provides absolute proof of CF3 incorporation.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize electrospray ionization (ESI) in negative mode. The molecule (MW 268.23) typically forms a stable [M-H]- ion at m/z 267.2, confirming the exact mass of the synthesized product.

References

-

Title: Product Index - AA Blocks (CAS No.:70783-33-4) Source: AA Blocks URL: [Link]

Sources

Metabolic stability of alpha-trifluoromethyl benzyl alcohols in drug discovery

Metabolic Stability of -Trifluoromethyl Benzyl Alcohols in Drug Discovery

Executive Summary

In medicinal chemistry, the benzylic position is a notorious "metabolic soft spot," frequently susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.[1] This instability often compromises the pharmacokinetic (PK) profile of promising drug candidates. The strategic introduction of an

The Mechanistic Basis of Stability

The metabolic resilience of

Electronic Deactivation (The Inductive Effect)

The primary mechanism of benzylic oxidation involves the abstraction of the benzylic hydrogen atom (H

-

Mechanism: The trifluoromethyl group is powerfully electron-withdrawing (Hammett

). It pulls electron density away from the benzylic carbon, significantly strengthening the adjacent C-H bond (in secondary alcohols). -

Outcome: This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), destabilizing the transition state required for radical abstraction. Consequently, the activation energy for oxidation increases, effectively "blocking" the metabolic site.

Steric Shielding

The Van der Waals radius of a CF

-

Effect: This increased bulk creates a steric clash within the restrictive active sites of metabolic enzymes (both CYPs and some UDP-glucuronosyltransferases), physically preventing the optimal orientation required for catalysis.

Modulation of Physicochemical Properties

-

pKa Shift: The electron-withdrawing CF

group stabilizes the alkoxide anion, drastically lowering the pKa of the hydroxyl group.-

Benzyl Alcohol pKa: ~15.4

-

-CF

-

-

Lipophilicity: Introduction of fluorine generally increases lipophilicity (

), which can improve membrane permeability, though the lower pKa may increase the fraction of ionized species at physiological pH, creating a unique solubility/permeability balance.[3]

Metabolic Pathways: The "Fluorine Block" Effect[1][4]

The following diagram illustrates how the

Figure 1: Divergence of metabolic pathways. The

Comparative Stability Data

The following table summarizes the impact of

| Parameter | Benzyl Alcohol (Ref) | Interpretation | ||

| Structure | Ar-CH | Ar-CH(CH | Ar-CH(CF | |

| pKa | ~15.4 | ~15.0 | ~11.9 | Increased acidity reduces nucleophilicity for conjugation. |

| HLM | < 15 | 20 - 45 | > 120 | Drastic improvement in oxidative resistance. |

| High (>50) | Moderate (20-50) | Low (<10) | Significant reduction in intrinsic clearance. | |

| Primary Metabolite | Benzoic Acid / Ketone | Ketone | Parent / Minor Glucuronide | Metabolic switching achieved. |

Experimental Protocol: Microsomal Stability Assay

To validate the stability of

Reagents & Preparation

-

Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

). -

Test Compound: 10 mM stock in DMSO (Final assay concentration: 1

M; Final DMSO < 0.1%). -

Control: Testosterone (High clearance control) and Warfarin (Low clearance control).

Workflow Diagram

Figure 2: Step-by-step workflow for determining intrinsic clearance (

Data Analysis (Calculation)

Calculate the slope (

Synthesis: Accessing the Motif

Synthesizing chiral

-

Preferred Route: Asymmetric Transfer Hydrogenation (ATH).

References

-

Böhm, H. J., et al. (2004).[8] Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link

-

Purser, S., et al. (2008). Fluorine in drug design.[3][9][4][6][10][11] Chemical Society Reviews, 37, 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

BenchChem. (2025).[9] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link

-

Sigma-Aldrich. (2024).

-(Trifluoromethyl)benzyl alcohol.[2] Link -

Leadbeater, N. E., et al. (2017).

-CF

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-(+)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 340-06-7 [m.chemicalbook.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. soci.org [soci.org]

- 11. oak.ulsan.ac.kr [oak.ulsan.ac.kr]

Methodological & Application

Protocols for esterification of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Application Note: Protocols for Esterification of 4-(Phenoxy)- -(trifluoromethyl)benzyl Alcohol

1Executive Summary & Strategic Analysis

This guide details the esterification of 4-(Phenoxy)-

The Challenge: Electronic & Steric Deactivation

-

Electronic Withdrawal: The

group exerts a strong inductive effect ( -

Steric Hindrance: The trifluoromethyl group has a van der Waals radius comparable to an isopropyl group. Combined with the phenyl ring, this creates a crowded steric environment around the hydroxyl group, impeding the approach of bulky electrophiles.

Implication: Standard Fischer esterification (acid-catalyzed equilibrium) is generally ineffective and low-yielding.[1] Successful derivatization requires activated acylating agents (acid chlorides, anhydrides) or hyper-nucleophilic acylation catalysts (DMAP, 4-PPY) to drive the reaction forward.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental approach based on your carboxylic acid partner.

Figure 1: Decision tree for selecting the optimal esterification method.

Detailed Experimental Protocols

Protocol A: High-Yield Acylation (The "Gold Standard")

Best For: Robust carboxylic acids, simple acyl groups, and scaling up. Mechanism: Uses pre-activated electrophiles (Acid Chlorides) driven by a nucleophilic catalyst.[1]

Reagents

-

Substrate: 4-(Phenoxy)-

-(trifluoromethyl)benzyl alcohol (1.0 equiv) -

Acylating Agent: Acid Chloride (1.2 – 1.5 equiv) OR Acid Anhydride (1.5 equiv)[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (

or Ar). -

Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (

concentration). Add the base (-

Note: The solution may turn slightly yellow due to the formation of the DMAP-complex.

-

-

Addition: Cool the mixture to

in an ice bath. Add the Acid Chloride dropwise via syringe to control the exotherm. -

Reaction: Allow the reaction to warm to room temperature (RT) and stir.

-

Timeframe: Due to the

deactivation, this reaction is slower than typical benzyl alcohols. Allow 4–16 hours. Monitor by TLC or

-

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (

). Wash combined organics with

Critical Insight: If conversion is low (<50%) after 12 hours, increase DMAP to 1.0 equiv. The formation of the highly reactive

Protocol B: Steglich Esterification (Coupling)

Best For: Acid-sensitive substrates, expensive acids where converting to acid chloride is risky.[1]

Reagents

-

Substrate: 1.0 equiv

-

Carboxylic Acid: 1.2 equiv[1]

-

Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC

HCl (1.2 – 1.5 equiv)[1] -

Catalyst: DMAP (0.1 – 0.5 equiv)[1]

-

Solvent: Anhydrous DCM[1]

Step-by-Step Methodology

-

Mix: Dissolve the carboxylic acid (1.2 equiv) and the alcohol (1.0 equiv) in anhydrous DCM (

) under Argon. -

Catalyst: Add DMAP (0.3 equiv).[1] Note: Higher loading than standard Steglich (usually 0.05 equiv) is recommended due to the poor nucleophilicity of the alcohol.

-

Coupling: Cool to

. Add DCC/EDC (1.3 equiv) in one portion. -

Stir: Warm to RT and stir for 12–24 hours.

-

Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.

-

-

Filtration: Filter off the urea byproduct through a Celite pad.

-

Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol C: Mitsunobu Reaction (Stereochemical Inversion)

Best For: Enantiopure alcohols where inversion of configuration is required (e.g.,

Reagents

-

Substrate: 1.0 equiv (Chiral)

-

Acid: Carboxylic Acid (1.5 equiv)[1]

-

Phosphine: Triphenylphosphine (

) (1.5 equiv)[1] -

Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

-

Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Methodology

-

Dissolution: Dissolve Alcohol, Acid, and

in anhydrous THF ( -

Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

-

Reaction: Stir at

for 1 hour, then warm to RT. Stir overnight. -

Workup: Concentrate directly. Triturate with cold

/ Hexanes to precipitate triphenylphosphine oxide ( -

Purification: rigorous chromatography is required to remove hydrazine byproducts.

Analytical Validation & QC

The trifluoromethyl group provides a built-in NMR handle.[1]

| Analytical Method | Expected Observation (Ester vs. Alcohol) |

| The benzylic proton ( | |

| The | |

| IR Spectroscopy | Disappearance of the broad O-H stretch (~3400 |

Troubleshooting Guide

| Problem | Root Cause | Solution |

| No Reaction (0% Conv.) | Hydroxyl is too deactivated; Acid Chloride hydrolyzed. | Ensure strictly anhydrous conditions.[1] Switch to Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) for extreme activation.[1] |

| Elimination Product | Base catalyzed elimination of | Avoid strong, non-nucleophilic bases (e.g., NaH). Stick to buffered systems ( |

| Slow Kinetics | Steric bulk of | Increase concentration to |

References

-

Steglich Esterification Mechanism & Utility: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][3] Angew.[1][2][3][4][5] Chem. Int. Ed.1978 , 17, 522–524.[2][3] Link[1]

-

Reactivity of

-Trifluoromethyl Alcohols: Prakash, G. K. S.; Hu, J. "Nucleophilic Trifluoromethylation."[1] Chemical Reviews2008 , 108, 3779. -

Mitsunobu Reaction on Fluorinated Alcohols: Hughes, D. L. "The Mitsunobu Reaction."[6] Organic Reactions1992 , 42, 335. Link[1]

-

Yamaguchi Esterification (Alternative Protocol): Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. Bull. Chem. Soc. Jpn.[1]1979 , 52, 1989. Link[1]

Sources

- 1. 150698-80-9,3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)benzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. oak.ulsan.ac.kr [oak.ulsan.ac.kr]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

Application Note: 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol as a Key Pharmaceutical Intermediate

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern drug design, with approximately one-third of top-performing drugs containing fluorinated motifs. Specifically, the trifluoromethyl (-CF3) group is highly prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate target binding affinity . 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl alcohol (PTBA) (CAS: 70783-33-4) serves as a highly versatile, advanced intermediate. By combining a flexible biaryl ether motif with a trifluoromethyl carbinol, PTBA provides a direct synthetic vector to two major drug classes: transition-state protease inhibitors and lipophilic receptor modulators.

This application note details the physicochemical rationale, divergent synthetic workflows, and self-validating protocols required to successfully deploy PTBA in medicinal chemistry campaigns.

Physicochemical Profile & Mechanistic Rationale

To utilize PTBA effectively, one must understand how the -CF3 group alters the fundamental reactivity of the adjacent hydroxyl group.

Table 1: Physicochemical & Structural Profile of PTBA

| Parameter | Value / Description |

| Chemical Name | 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl alcohol |

| CAS Number | 70783-33-4 |

| Molecular Formula | C14H11F3O2 |

| Molecular Weight | 268.23 g/mol |

| Pharmacophoric Role | Lipophilic anchor, H-bond donor, steric shield |

| pKa (Hydroxyl) | ~11.5 (Significantly lower than standard benzyl alcohols) |

Causality in Reactivity:

The strong electron-withdrawing nature of the -CF3 group exerts a profound inductive effect, lowering the pKa of the carbinol by several units compared to a non-fluorinated benzyl alcohol. This makes the oxygen atom a poorer nucleophile but an exceptional hydrogen-bond donor—a property often exploited in carboxylic acid bioisosteres . Furthermore, the steric bulk of the -CF3 group shields the alpha-carbon, making standard

Synthetic Workflows

PTBA is a divergent intermediate. Depending on the therapeutic target, it can be oxidized to a potent electrophile or coupled to various nucleophiles.

Divergent synthetic pathways utilizing 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl alcohol.

Pathway 1: Oxidation to Trifluoromethyl Ketones (TFMKs)

TFMKs are privileged pharmacophores that act as reversible, transition-state inhibitors for serine and cysteine proteases. The oxidation of PTBA must be performed under mild, non-aqueous conditions. Harsh acidic oxidants (e.g., Jones reagent) risk cleaving the diaryl ether or causing over-oxidation. Dess-Martin Periodinane (DMP) is the reagent of choice because the reaction proceeds via a well-defined cyclic transition state that is relatively insensitive to the electron-withdrawing effects of the -CF3 group.

Pathway 2: Stereospecific Mitsunobu Coupling

Because the -CF3 group deactivates the hydroxyl group toward standard

Experimental Protocols

Protocol A: Mild Oxidation to 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone

Objective: Convert PTBA to its corresponding TFMK without ether cleavage.

Step-by-Step Methodology:

-

Preparation: Dissolve PTBA (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Portion-wise, add Dess-Martin Periodinane (1.5 eq, 15 mmol). Causality: Adding DMP at 0 °C controls the initial exotherm, preventing the formation of radical byproducts that could attack the electron-rich phenoxy ring.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). Visualize using UV (254 nm) and KMnO4 stain. Self-Validation: The starting carbinol stains readily with KMnO4; the resulting ketone does not.

-

Quench: Dilute the mixture with DCM (50 mL) and pour into a vigorously stirred 1:1 mixture of saturated aqueous

and 10% aqueous -

Isolation: Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Analytical Validation:

NMR must show the complete disappearance of the carbinol methine proton multiplet at ~5.1 ppm. LC-MS analysis must account for the fact that TFMKs readily form stable hydrates; look for the

Protocol B: Mitsunobu Coupling (Stereochemical Inversion)

Objective: Introduce a nucleophile (e.g., a phenol or phthalimide) with stereochemical inversion.

Step-by-step mechanistic workflow for the Mitsunobu coupling of PTBA.

Table 2: Reaction Optimization Parameters for Mitsunobu Coupling

| Parameter | Standard Condition | Optimized for PTBA | Causality / Rationale |

| Phosphine | Excess required to drive the formation of the sterically hindered alkoxyphosphonium intermediate. | ||

| Azodicarboxylate | DEAD | DIAD (1.5 eq) | DIAD is liquid, safer to handle, and provides better solubility at low temperatures. |

| Temperature | 0 °C to RT | < 5 °C during addition | Strict thermal control prevents base-catalyzed elimination of the activated carbinol. |

| Solvent | THF | Anhydrous THF (<50 ppm | Moisture prematurely hydrolyzes the betaine intermediate, stalling the reaction. |

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under argon, dissolve PTBA (1.0 eq, 5 mmol), the desired nucleophile (e.g., an acidic phenol, 1.2 eq), and Triphenylphosphine (

, 1.5 eq) in anhydrous THF (25 mL). Cool to 0 °C. -

Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes via a syringe pump. Causality: Slow addition ensures the temperature remains below 5 °C, mitigating the risk of elimination (formation of the corresponding alkene) which is a common failure mode for highly hindered, electron-deficient carbinols.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

In-Process Control (IPC): Monitor by LC-MS. Self-Validation: Triphenylphosphine oxide (TPPO) is a massive byproduct (m/z 279). Ensure the LC gradient is shallow enough to separate the highly lipophilic product from the TPPO peak to accurately assess conversion.

-

Workup: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography. Pro-Tip: If TPPO co-elutes with the product, triturate the crude mixture in cold diethyl ether/hexanes (1:4) to precipitate the bulk of the TPPO prior to loading onto the column.

-

Analytical Validation:

NMR is highly diagnostic; the -CF3 singlet will shift distinctly depending on the electronic nature of the newly attached nucleophile.

References

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). "Fluorine in pharmaceutical industry: Fluorine-containing drugs introduced to the market in the last decade (2001–2011)." Chemical Reviews, 114(4), 2432-2506.[Link]

-

Lassalas, P., Gay, B., Lasfargeas, C., James, M. J., Tran, V., Vijayendran, K. G., Brunden, K. R., Kozlowski, M. C., Thomas, C. J., Smith, A. B., Huryn, D. M., & Ballatore, C. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 59(7), 3183-3203.[Link]

-

Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.[Link]

Nucleophilic substitution reactions at the benzylic position of trifluoromethyl alcohols

Application Note: Nucleophilic Substitution Strategies for

Executive Summary & Mechanistic Challenge

The introduction of a trifluoromethyl (

The "Fluorine Effect" Paradox:

-

Carbocation Destabilization (

Barrier): The strong electron-withdrawing nature of the -

Nucleophilic Repulsion & Sterics (

Barrier): The -

Elimination Dominance: Consequently, attempts to activate the hydroxyl group often lead to

-type elimination (forming

This guide outlines three validated protocols to overcome these barriers, focusing on Lewis Acid Activation , Stereospecific Displacement , and Solvolytic Activation .

Mechanistic Pathways & Decision Matrix

Before selecting a protocol, analyze the substrate using the decision matrix below.

Figure 1: Mechanistic manifold showing the competition between destabilized ionization (Path A), hindered displacement (Path B), and elimination (Path C).

Detailed Protocols

Protocol A: Borane-Catalyzed Direct Substitution (The "Green" Route)

Best for: Electron-rich nucleophiles (thiols, electron-rich arenes) and preserving atom economy.

This method utilizes

Materials:

-

Substrate: 1.0 equiv

Benzyl Alcohol -

Nucleophile: 1.2 equiv (e.g., Thiophenol, Indole, Allyltrimethylsilane)

-

Catalyst: Tris(pentafluorophenyl)borane (

) (1-5 mol%) -

Solvent: Nitromethane (

) or DCM (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Add the alcohol (0.5 mmol) and nucleophile (0.6 mmol) to the vial. Dissolve in

(2.0 mL, 0.25 M).-

Note:

is preferred for stabilizing the transient polar intermediates.

-

-

Catalyst Addition: Add

(2.6 mg, 1 mol%) as a solid or solution. -

Reaction: Stir at 60 °C for 2–6 hours.

-

Monitoring: Monitor by

NMR. The starting material typically appears around -77 ppm (doublet/singlet). Product shifts will vary; look for the disappearance of the OH-bound species.

-

-

Quench: Cool to room temperature. Quench with saturated

(2 mL). -

Workup: Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over

, and concentrate.

Validation Criteria:

-

Yield: Expect >80% for thiols/arenes.

-

Selectivity: <5% Elimination product (styrene) observed by

NMR (look for vinylic protons at 5.5-6.5 ppm).

Protocol B: Stereospecific Substitution via Mitsunobu Inversion

Best for: Chiral secondary alcohols where inversion of configuration (

Standard Mitsunobu conditions often fail due to the steric bulk of

Materials:

-

Substrate: 1.0 equiv Chiral

Benzyl Alcohol (>90% ee) -

Nucleophile: 1.5 equiv (e.g., Phthalimide, Benzoic acid)

-

Phosphine:

(1.5 equiv) or -

Azodicarboxylate: DIAD or DEAD (1.5 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Pre-complexation: In a dry flask under

, dissolve -

Addition: Add the acidic nucleophile (1.5 equiv) followed by the solution of the chiral alcohol (1.0 equiv) in THF dropwise over 20 minutes.

-

Critical: Slow addition is vital to prevent racemization via transient carbocation formation.

-

-

Reaction: Allow to warm to Room Temperature (25 °C) and stir for 12–24 hours.

-

Troubleshooting: If no reaction occurs after 12h, heat to 40 °C or switch phosphine to

(more nucleophilic).

-

-

Workup: Concentrate directly and purify via column chromatography.

Validation Criteria:

-

Stereochemistry: Check ee% using Chiral HPLC (e.g., Chiralcel OD-H). Expect Inversion of configuration (Walden inversion).

-

Mechanistic Check: If retention or racemization is observed, the reaction likely proceeded via an ion-pair (

-like) rather than concerted

Protocol C: Activation via Triflate/Mesylate (Two-Step)

Best for: Stubborn substrates requiring strong nucleophiles (Azides, Cyanides).

Since direct displacement is hard, converting OH to a "Super Leaving Group" (Triflate) is often necessary. Warning: Benzyl triflates are unstable.

Step-by-Step Procedure:

-

Activation: Dissolve alcohol (1.0 equiv) in DCM at -78 °C (Critical to prevent decomposition). Add Pyridine (2.0 equiv) and Triflic Anhydride (

, 1.2 equiv). Stir for 30 mins. -

Nucleophilic Attack: Add the nucleophile (e.g.,

, -

Warming: Allow to warm slowly to 0 °C over 2 hours. Do not heat above RT.

-

Workup: Standard aqueous workup.

Data Summary & Troubleshooting

| Parameter | Protocol A (Lewis Acid) | Protocol B (Mitsunobu) | Protocol C (Triflate) |

| Primary Mechanism | |||

| Stereochemistry | Racemization (mostly) | Inversion | Inversion (at low temp) |

| Key Risk | Elimination to Styrene | No Reaction (Sterics) | Decomposition / Explosion |

| Preferred Nuc | Arenes, Thiols | Acids, Imides | Azides, Cyanides, Halides |

| Temp Range | 25°C - 60°C | 0°C - 40°C | -78°C - 0°C |

Common Failure Modes:

-

Observation: Formation of 1-trifluoromethyl-1-phenylethylene (Styrene derivative).

-

Cause: Basicity of nucleophile is too high, promoting E2; or carbocation lifetime is too long, promoting E1.

-

Fix: Use non-basic nucleophiles; lower temperature; switch to Protocol B.

-

-

Observation: No reaction (Recovery of SM).

-

Cause: C-OH bond too strong;

sterics blocking approach. -

Fix: Use Protocol C (Triflate) or stronger Lewis Acid (

,

-

References

-

Direct Nucleophilic Substitution Catalyzed by B(C6F5)

-

Stereospecific Synthesis of

Alcohols: -

General Reactivity of Trifluoromethyl Groups

- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

Carboc

:- Title: Carbocation Stability and Reactions (General Organic Chemistry Principles).

- Source: LibreTexts Chemistry.

-

URL:[Link]

Sources

- 1. B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols: an effective method of constructing C–O, C–S and C–C bonds from benzylic alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note & Protocols: Advanced Derivatization Strategies for α-Trifluoromethyl Benzyl Alcohols

Introduction: The Analytical Challenge of α-Trifluoromethyl Benzyl Alcohols

α-Trifluoromethyl benzyl alcohols represent a critical structural motif in modern pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity, but it also introduces significant analytical challenges. These compounds are often poorly resolved in their native state by standard chromatographic techniques due to their polarity and potential for hydrogen bonding. Furthermore, the determination of enantiomeric purity is a critical step in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This application note provides a comprehensive guide to the derivatization of α-trifluoromethyl benzyl alcohols for enhanced analytical characterization. We will explore various derivatization strategies, delving into the mechanistic rationale behind each technique and providing detailed, field-tested protocols for their successful implementation. The focus is on creating derivatives that improve volatility for Gas Chromatography (GC), enhance detectability for High-Performance Liquid Chromatography (HPLC), and allow for the accurate determination of enantiomeric excess (ee).

Core Principles of Derivatization for this Moiety

The primary goal of derivatization in this context is to mask the polar hydroxyl group (-OH) of the alcohol. This seemingly simple transformation has several profound analytical benefits:

-

Improved Chromatographic Behavior: By replacing the active hydrogen of the hydroxyl group, we reduce intermolecular hydrogen bonding, leading to sharper, more symmetrical peaks in both GC and HPLC.

-

Enhanced Volatility: For GC analysis, converting the polar alcohol into a less polar, more volatile derivative (e.g., a silyl ether or ester) is essential for elution from the column without thermal degradation.

-

Chiral Resolution: The use of a chiral derivatizing agent (CDA) converts a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard, non-chiral chromatography.

-

Increased Detector Response: Derivatization can introduce chromophores or fluorophores into the molecule, significantly enhancing its response to UV or fluorescence detectors in HPLC.

Logical Workflow for Method Selection

The choice of derivatization technique is not arbitrary and should be guided by the analytical objective. The following decision tree illustrates a logical approach to method selection.

Caption: Workflow for selecting a derivatization method.

Protocol I: Chiral Resolution via Mosher's Acid Esterification

The formation of diastereomeric esters using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a gold-standard technique for determining the enantiomeric purity and absolute configuration of chiral alcohols.

Mechanism & Rationale: Mosher's acid is an ideal CDA because the trifluoromethyl group and the phenyl ring create a conformationally rigid environment around the newly formed ester bond. This rigidity leads to distinct chemical shifts in ¹H or ¹⁹F NMR for the two diastereomers and provides sufficient separation for chromatographic resolution. The reaction is typically carried out using the more reactive Mosher's acid chloride, often in the presence of a non-nucleophilic base like pyridine or DMAP to scavenge the HCl byproduct.

Detailed Experimental Protocol

Materials:

-

α-Trifluoromethyl benzyl alcohol sample (approx. 5-10 mg)

-

(R)-(-)-MTPA chloride or (S)-(+)-MTPA chloride (1.2 equivalents)

-

Anhydrous pyridine (0.5 mL)

-

Anhydrous dichloromethane (DCM) (1.0 mL)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Small, dry reaction vial with a screw cap and septum

Procedure:

-

Preparation: In a clean, dry vial, dissolve the α-trifluoromethyl benzyl alcohol sample in anhydrous DCM. Add the catalytic amount of DMAP.

-

Reagent Addition: Add anhydrous pyridine to the solution. This will act as both a solvent and an acid scavenger.

-

Derivatization: Slowly add the Mosher's acid chloride (either the R or S enantiomer) to the stirred solution at room temperature. The choice of enantiomer is arbitrary for ee determination but critical for absolute configuration assignment.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine and DMAP), saturated NaHCO₃ solution (to remove excess Mosher's acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under a gentle stream of nitrogen or using a rotary evaporator.

-

Analysis: The resulting diastereomeric Mosher's esters are now ready for analysis by HPLC, GC, or NMR spectroscopy.

Protocol II: Silylation for GC Analysis

For general-purpose GC analysis where chiral resolution is not the primary goal, silylation is a rapid and effective derivatization technique. It replaces the active proton of the hydroxyl group with a non-polar trialkylsilyl group (e.g., trimethylsilyl, TMS).

Mechanism & Rationale: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly reactive towards hydroxyl groups. The reaction is often catalyzed by a small amount of trimethylchlorosilane (TMCS). The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohols, leading to excellent peak shape and sensitivity in GC.

Detailed Experimental Protocol

Materials:

-

α-Trifluoromethyl benzyl alcohol sample (approx. 1 mg)

-

BSTFA + 1% TMCS (silylation reagent) (100 µL)

-

Anhydrous acetonitrile or pyridine (100 µL)

-

GC vial with a crimp cap

Procedure:

-

Preparation: Accurately weigh the alcohol sample into a GC vial.

-

Solvent Addition: Add the anhydrous solvent (acetonitrile is common) to dissolve the sample.

-

Derivatization: Add the BSTFA + 1% TMCS reagent to the vial.

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS or GC-FID system.

Data Summary & Comparison

| Derivatization Technique | Primary Application | Typical Reaction Time | Temperature | Key Advantages | Limitations |

| Mosher's Acid Esterification | Chiral Resolution (ee determination), Absolute Configuration | 2-4 hours | Room Temp | Gold standard for chiral analysis, stable derivatives. | Reagents are expensive, workup is required. |

| Silylation (BSTFA) | General GC Analysis (achiral) | 30 minutes | 60-70 °C | Fast, high yield, volatile products, minimal workup. | Derivatives can be moisture-sensitive. |

| Carbamate Formation | Chiral Resolution (HPLC) | 1-2 hours | Room Temp - 50 °C | Excellent for HPLC with UV detection, stable derivatives. | Isocyanates are toxic and moisture-sensitive. |

| Trifluoroacetylation (TFAA) | GC-ECD Analysis | 15-30 minutes | 50-60 °C | Introduces electrophore for sensitive ECD detection. | TFAA is highly corrosive and moisture-sensitive. |

Troubleshooting and Expert Insights

-

Incomplete Reactions: If derivatization is incomplete, ensure all reagents and solvents are anhydrous. Water will readily consume the derivatizing agents. For sterically hindered alcohols, increasing the reaction time, temperature, or using a stronger catalyst (e.g., DMAP for esterifications) may be necessary.

-

Kinetic Resolution: When using chiral derivatizing agents, be aware of the potential for kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the enantiomeric ratio. This can be checked by ensuring the reaction goes to full completion.

-

Reagent Purity: The enantiomeric purity of the chiral derivatizing agent is paramount. Always use CDAs with the highest available enantiomeric purity (>99%) to ensure accurate results.

Conclusion

The derivatization of α-trifluoromethyl benzyl alcohols is an indispensable tool for their accurate and sensitive analysis. By converting the polar hydroxyl group into a suitable ester, ether, or carbamate, researchers can overcome inherent analytical challenges. The choice of derivatization strategy, whether for achiral GC analysis or for the critical determination of enantiomeric purity, should be guided by the specific analytical goal. The protocols and insights provided in this note offer a robust framework for developing and implementing these essential techniques in a research and drug development setting.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Ahuja, S. (2011). Chiral Separations by Chromatography, Second Edition. Oxford University Press. [Link]

-

Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

-

Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of chiral compounds. Chemical Reviews, 104(1), 17-118. [Link]

-

Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

-

Kasai, Y., Shintani, N., & Fu, P. P. (2001). Kinetic resolution in the esterification of chiral secondary alcohols with Mosher's reagent. Chirality, 13(8), 441-445. [Link]

Procedures for ether formation using 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Application Note: Strategic Etherification Protocols for 4-(Phenoxy)- -(trifluoromethyl)benzyl Alcohol

Executive Summary & Strategic Analysis

This guide details the formation of ether linkages using 4-(Phenoxy)-

The presence of the

The "Fluorine Effect" on Reactivity

-

Enhanced Acidity (

Shift): The strong electron-withdrawing nature of the -

Attenuated Nucleophilicity: While the alkoxide is easier to form, the inductive withdrawal by the

group reduces the electron density on the oxygen, making it a weaker nucleophile than standard primary alkoxides.[1] -

Electrophilic Deactivation: The

group destabilizes the formation of a benzylic carbocation. Consequently, acid-catalyzed etherification (

Strategic Recommendation:

-

For Primary Alkyl Electrophiles: Use Method A (Williamson Ether Synthesis) . The nucleophile is sufficient for unhindered halides.

-

For Secondary or Sensitive Alkyl Groups: Use Method B (Mitsunobu Reaction) . The acidity of TF-PBA makes it an ideal "pronucleophile" component.

-

For Aryl Ethers: Use Method C (

) .

Experimental Protocols

Method A: Williamson Ether Synthesis (Base-Mediated Alkylation)

Best for: Methylation, Benzylation, and reaction with primary alkyl halides.[1]

Mechanism: Deprotonation of TF-PBA followed by

Materials

-

Substrate: TF-PBA (1.0 equiv)

-

Electrophile: Alkyl Halide (1.2–1.5 equiv) (e.g., Iodomethane, Benzyl Bromide)[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

-

Quench: Saturated

solution

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve TF-PBA (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise.

-

Checkpoint: Gas evolution (

) will be vigorous. Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange due to the phenoxide-like character of the anion.

-

-

Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) dropwise via syringe.

-